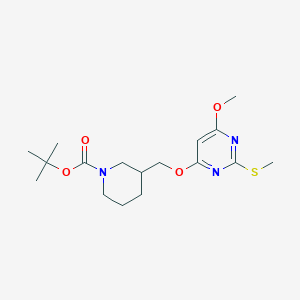
(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyridine ring, and a ketone group . It also contains a tetrahydrothiophene group, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The molecule contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a ketone group .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Synthesis of New Pyridine Derivatives
The synthesis of new pyridine derivatives, including those related to the specified compound, has been explored for their potential antimicrobial properties. For instance, a study described the synthesis and antimicrobial activity of new pyridine derivatives, indicating that these compounds exhibit variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This research suggests that modifications to the pyridine structure, such as those seen in the specified compound, could influence antimicrobial efficacy.
Synthesis and Molecular Docking Study of Pyridyl-Pyrazolines
Another study involved the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, showcasing the versatility of pyridine derivatives in drug development (Katariya, Vennapu, & Shah, 2021). While not directly referencing the specific compound , this research underscores the importance of pyridine-based structures in synthesizing new molecules with potential therapeutic applications.
Research on Specific Derivatives and Their Pharmacological Potential
Research has also been conducted on the synthesis, anticancer, and antituberculosis studies for related derivatives, indicating a broader spectrum of potential pharmacological applications for compounds within this chemical family (Mallikarjuna, Padmashali, & Sandeep, 2014). This further highlights the scientific interest in exploring these compounds for various therapeutic targets.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O2S/c21-16-2-1-3-17(19(16)22)24-7-9-25(10-8-24)20(26)14-4-6-23-18(12-14)27-15-5-11-28-13-15/h1-4,6,12,15H,5,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBONNVYQWGSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2682609.png)
![4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2682610.png)
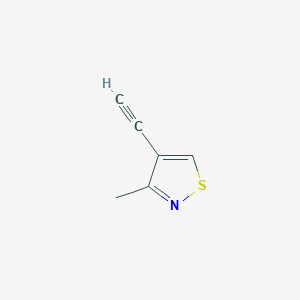

![6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

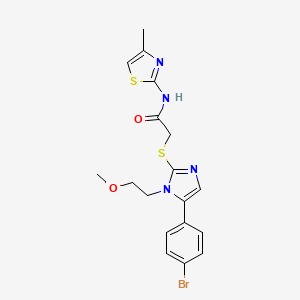
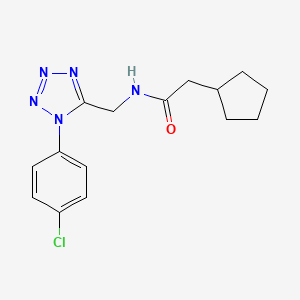

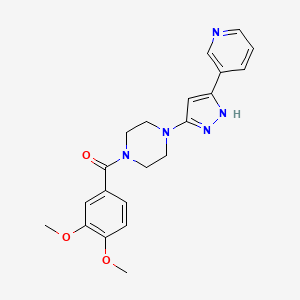
![2-Chloro-N-[(1R,3S)-3-(pyrrolidine-1-carbonyl)cyclopentyl]propanamide](/img/structure/B2682626.png)
![3-[(4,5-Dichloroimidazol-1-yl)methyl]benzenecarbothioamide](/img/structure/B2682627.png)

